molecular formula C10H9F3O2 B6334796 1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol CAS No. 1476730-97-8

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol

Cat. No. B6334796
CAS RN: 1476730-97-8
M. Wt: 218.17 g/mol
InChI Key: NEWGUMJLCGZKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol, also known as 4-TFMPP, is a synthetic compound belonging to the phenylpropanolamine class of drugs. It is commonly used as a stimulant in laboratory experiments, as well as in the pharmaceutical industry. 4-TFMPP has a range of applications in different scientific fields, including neuroscience, pharmacology, and biochemistry. This article will provide an overview of 4-TFMPP, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol has a range of applications in scientific research, including in neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of drugs on the central nervous system. In pharmacology, this compound has been used to study the effects of drugs on the cardiovascular system. In biochemistry, this compound has been used to study the effects of drugs on the metabolism.

Advantages and Limitations for Lab Experiments

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized using a variety of methods. It is also a potent stimulant, which makes it ideal for use in studies of the effects of drugs on the central nervous system. However, this compound also has several limitations. It is not approved for human use, and has potentially dangerous side effects when used in high doses. In addition, it has a short half-life, which limits its usefulness in long-term studies.

Future Directions

There are a number of potential future directions for 1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol research. These include further studies of its effects on the cardiovascular system, its potential as a therapeutic agent for neurological conditions, and its use in the development of new drugs. In addition, further research into the mechanisms of action of this compound could lead to the development of more effective and safer drugs. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic benefits.

Synthesis Methods

1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol can be synthesized using a variety of methods, including the aldol condensation reaction, the reduction of the methyl ester of 4-trifluoromethoxy-benzaldehyde, and the hydrogenation of 4-trifluoromethoxy-benzaldehyde. The aldol condensation reaction is the most commonly used method for synthesizing this compound, and involves the reaction of 4-trifluoromethoxy-benzaldehyde and propanal in the presence of a base such as sodium hydroxide. The reaction produces the desired product, this compound, as well as water and sodium formate.

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9,14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWGUMJLCGZKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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